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5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural features of both imidazole and thiophene rings Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Uniqueness
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the imidazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a compound that combines the structural features of imidazole and thiophene. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H8N2OS
- Molecular Weight : 192.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These often include:
- Formation of the Imidazole Ring : Utilizing precursors like 2-methylimidazole.
- Coupling with Thiophene Derivatives : The thiophene ring is introduced through electrophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of thiophene and imidazole exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma).
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | A549 | TBD | Potential for further development |
Similar Compound A | A549 | 78 | Standard reference |
Similar Compound B | HCT116 | 64 | Enhanced activity observed |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have shown that related compounds exhibit activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|---|
This compound | S. aureus (MRSA) | TBD | Promising results in preliminary studies |
Similar Compound C | E. coli | 32 µg/mL | Notable resistance profile |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.
- Halogen Bonding : The imidazole ring may interact with nucleic acids and proteins through halogen bonding, disrupting normal biological functions.
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
Study 1: Anticancer Activity Evaluation
A study involving various derivatives showed that modifications on the thiophene ring significantly impacted anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against A549 cells compared to those with electron-donating groups.
Study 2: Antimicrobial Screening
In another investigation, derivatives were screened for antimicrobial properties against resistant bacterial strains. The findings indicated that certain substitutions on the imidazole ring could enhance antimicrobial efficacy.
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(2-methylimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-7-10-4-5-11(7)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI Key |
YFMZKXJFSCRVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
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